molecular formula C6H6N6 B1444347 5-(1H-tetrazol-5-yl)pyridin-2-amine CAS No. 13566-35-3

5-(1H-tetrazol-5-yl)pyridin-2-amine

Cat. No.: B1444347
CAS No.: 13566-35-3
M. Wt: 162.15 g/mol
InChI Key: IAGOSDIWNXIKMH-UHFFFAOYSA-N
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Description

Tetrazole Derivatives as Bioisosteric Carboxylic Acid Surrogates

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. mdpi.com A key feature that has propelled tetrazole derivatives to the forefront of medicinal chemistry is their role as bioisosteres of carboxylic acids. tandfonline.com Bioisosteres are substituents or groups that have similar physical or chemical properties and which produce broadly similar biological effects.

The 5-substituted 1H-tetrazole ring, in particular, exhibits several characteristics that make it an effective surrogate for the carboxylic acid group:

Acidity and pKa: The acidity of the N-H proton in a 5-substituted 1H-tetrazole is comparable to that of a carboxylic acid, with pKa values typically in the range of 4.5 to 4.9. nih.gov This similarity in acidity allows the tetrazole group to engage in similar ionic interactions with biological targets as a carboxylate group.

Metabolic Stability: A significant advantage of using a tetrazole in place of a carboxylic acid is its enhanced metabolic stability. tandfonline.com Carboxylic acids can be susceptible to various metabolic transformations in the body, which can lead to rapid clearance and reduced bioavailability. Tetrazoles are generally more resistant to these metabolic processes. tandfonline.com

Lipophilicity: The replacement of a carboxylic acid with a tetrazole can increase the lipophilicity of a molecule, which can in turn improve its ability to cross cell membranes and enhance its oral bioavailability. tandfonline.comacs.org

The utility of tetrazoles as carboxylic acid surrogates has been demonstrated in numerous drug discovery programs. nih.govrsc.org For instance, several marketed drugs, including the angiotensin II receptor blocker losartan, incorporate a tetrazole ring as a key functional group. nih.gov

Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine is a six-membered heterocyclic aromatic organic compound with the chemical formula C₅H₅N. numberanalytics.com It is a fundamental building block in heterocyclic chemistry, with its derivatives finding widespread use in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com

The significance of the pyridine scaffold stems from its unique electronic properties and reactivity:

Aromaticity and Stability: Pyridine is an aromatic compound, which imparts significant stability to the ring system. numberanalytics.com

Basicity: The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. libretexts.org This makes pyridine a weak base and allows it to act as a hydrogen bond acceptor and a ligand for metal ions. wikipedia.org

Reactivity: The electron-withdrawing nature of the nitrogen atom makes the pyridine ring electron-deficient compared to benzene. wikipedia.org This influences its reactivity in substitution reactions. numberanalytics.comwikipedia.org

Structural Core: The pyridine ring serves as a core structure in many important biological molecules and synthetic compounds. wisdomlib.org It can be readily functionalized at various positions to modulate the properties of the molecule.

The fusion of a pyridine ring with other heterocyclic systems, such as in the case of 5-(1H-tetrazol-5-yl)pyridin-2-amine, can lead to compounds with novel biological activities. wisdomlib.orgacs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2H-tetrazol-5-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6/c7-5-2-1-4(3-8-5)6-9-11-12-10-6/h1-3H,(H2,7,8)(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGOSDIWNXIKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=NNN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13566-35-3
Record name 5-(2H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine
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Scope and Context of Research on 5 1h Tetrazol 5 Yl Pyridin 2 Amine

Strategic Approaches to this compound Synthesis

The creation of the this compound molecule is centered around the formation of the tetrazole ring, a bioisostere of the carboxylic acid group. nih.gov The most prevalent and well-established method for this transformation is the [3+2] cycloaddition reaction between a nitrile and an azide source. organic-chemistry.org

Conventional Synthetic Routes

Conventional methods for the synthesis of this compound rely on established, multi-step chemical processes. These routes often begin with a readily available pyridine derivative that is then elaborated to include the tetrazole functionality.

Preparation of the Nitrile Precursor: The synthesis begins with the commercially available or synthetically prepared 2-aminopyridine-5-carbonitrile.

Cycloaddition: The nitrile group of 2-aminopyridine-5-carbonitrile reacts with sodium azide in a [3+2] cycloaddition to form the tetrazolate salt.

Protonation: The reaction mixture is then acidified to protonate the tetrazolate salt, yielding the final product, this compound.

Table 1: Representative Multi-step Synthesis of this compound

StepReactantsReagents and ConditionsProduct
12-Aminopyridine-5-carbonitrile, Sodium AzideAmmonium (B1175870) Chloride, DMF, 120 °C, 18 hThis compound

Note: The conditions and yields are representative and can vary based on the specific literature procedure.

The formation of the tetrazole ring from a nitrile and an azide is fundamentally a condensation-cyclization sequence. In this context, the nitrile (2-aminopyridine-5-carbonitrile) acts as the electrophilic component, and the azide ion acts as the nucleophile. The reaction proceeds through the formation of a linear imidoyl azide intermediate, which then undergoes an intramolecular cyclization to form the stable tetrazole ring. This one-pot process is a hallmark of tetrazole synthesis and is widely employed for its efficiency. nih.gov

Catalyzed Synthesis Methods

To improve the efficiency, safety, and environmental footprint of tetrazole synthesis, various catalytic methods have been developed. These methods often lead to higher yields, shorter reaction times, and milder reaction conditions.

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. L-proline, a naturally occurring amino acid, has been identified as an effective and environmentally benign catalyst for the [3+2] cycloaddition of nitriles and sodium azide to form 5-substituted 1H-tetrazoles. organic-chemistry.orgresearchgate.net This method avoids the use of potentially toxic and expensive metal catalysts.

The proposed mechanism for L-proline catalysis involves the activation of the nitrile by the carboxylic acid group of proline, making it more susceptible to nucleophilic attack by the azide ion. The amino group of proline may also play a role in stabilizing the transition state. The reaction is typically carried out in a polar aprotic solvent like DMF at elevated temperatures. organic-chemistry.org

Table 2: L-proline Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles

EntryNitrile SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Benzonitrile30DMF110196
24-Methoxybenzonitrile30DMF1101.594
32-Chlorobenzonitrile30DMF110292
4Acetonitrile30DMF1101.588

Data adapted from a study on the synthesis of various 5-substituted 1H-tetrazoles and is illustrative for the potential application to 2-aminopyridine-5-carbonitrile. organic-chemistry.org

The application of L-proline catalysis to the synthesis of this compound from 2-aminopyridine-5-carbonitrile offers a promising, greener alternative to traditional methods, with the potential for high yields and simplified purification procedures.

Advanced Synthetic Techniques

To enhance reaction rates, improve yields, and simplify procedures, several advanced synthetic techniques have been applied to the synthesis of tetrazole derivatives.

Microwave irradiation has been successfully employed to accelerate the synthesis of tetrazoles, significantly reducing reaction times compared to conventional heating. organic-chemistry.orgnih.govresearchgate.netbeilstein-archives.orglew.ro This technique has been utilized in the one-pot synthesis of related tetrazolyl-containing compounds. For example, the reaction of 5-amino-1,2,3,4-tetrazole with aromatic aldehydes and cyanamide (B42294) in pyridine under controlled microwave heating yields N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamines in high yields. nih.govresearchgate.netbeilstein-archives.org The use of microwave heating can lead to high yields of the desired tetrazole structures within minutes. organic-chemistry.org

Reactant 1Reactant 2Reactant 3ConditionsProductYieldRef
CyanamideAromatic Aldehydes5-Aminotetrazole (B145819)Pyridine, Microwave, 120°C, 12 min6-Aryl-N2-(1H-tetrazol-5-yl)-5,6-dihydro-1,3,5-triazine-2,4-diamineHigh nih.gov

This table showcases a representative microwave-assisted one-pot synthesis of a tetrazole derivative.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and resource utilization. semanticscholar.orgmdpi.com The synthesis of various tetrazole-containing heterocyclic systems has been achieved through one-pot, three-component reactions. nih.govsemanticscholar.org For example, the reaction of appropriate aldehydes, 1H-tetrazol-5-amine, and a suitable third component in a solvent like DMF can lead to the formation of complex tetrazolopyrimidine derivatives. semanticscholar.org These methods often involve simple work-up procedures and provide good to excellent yields of the final products.

Multicomponent reactions (MCRs), particularly the Ugi-azide reaction, are highly efficient for creating molecular diversity and have been extensively used to synthesize 1,5-disubstituted tetrazoles. nih.govsciforum.netresearchgate.netacs.orgsciforum.netnih.gov The Ugi-azide four-component reaction (UT-4CR) involves an isocyanide, an oxo component, an amine, and an azide source (like trimethylsilyl (B98337) azide) to produce α-aminomethyl tetrazoles. acs.org This strategy allows for the introduction of multiple points of diversity in a single step. nih.gov The reaction is often performed in solvents like methanol (B129727) or trifluoroethanol. acs.org Ultrasound has also been used to accelerate the Ugi-azide reaction, sometimes even under solvent-free conditions. sciforum.netsciforum.net

A general scheme for the Ugi-azide reaction involves the reaction of an aldehyde or ketone, an amine, an isocyanide, and trimethylsilyl azide. researchgate.net This methodology has been applied to synthesize a wide array of tetrazole derivatives, including those linked to other heterocyclic systems like imidazo[1,5-a]pyridines. acs.org

AldehydeAmineIsocyanideAzide SourceProduct TypeRef
Pyridine-2-carbaldehydeTritylamineBenzyl isocyanideAzidotrimethylsilaneTetrazolyl-imidazo[1,5-a]pyridine precursor acs.org

This table illustrates the components used in a Ugi-azide reaction for the synthesis of a precursor to a complex heterocyclic system.

Precursor Chemistry and Building Block Utilization

The choice of starting materials is crucial for the successful synthesis of this compound. Cyanopyridine derivatives are particularly important precursors.

Cyanopyridine Derivatives as Synthons (e.g., 2-amino-5-cyanopyridine)

The key precursor for the synthesis of this compound is 2-amino-5-cyanopyridine (B188168). nih.govnih.govthermofisher.comfishersci.com This readily available starting material contains the necessary pyridine and amino functionalities, as well as the nitrile group that is converted into the tetrazole ring.

The conversion of 2-amino-5-cyanopyridine to this compound is typically achieved through a [3+2] cycloaddition reaction with an azide source, such as sodium azide (NaN3), often in the presence of a catalyst or an activating agent. nih.gov A common procedure involves heating 2-amino-5-cyanopyridine with sodium azide and ammonium chloride in a solvent like N,N-dimethylformamide (DMF). nih.gov

Starting MaterialReagentsSolventConditionsProductRef
2-Amino-5-cyanopyridineNaN3, NH4ClDMF110°C, 20 hThis compound nih.gov

This table details a typical synthesis of the target compound from 2-amino-5-cyanopyridine.

Aminopyridine and Aminotetrazole Reactivity

The synthesis of this compound often involves the strategic manipulation of aminopyridine and aminotetrazole precursors. The reactivity of these precursors is central to the successful construction of the target molecule.

2-Aminopyridine (B139424) derivatives are valuable starting materials for a variety of heterocyclic compounds. nih.gov Their nucleophilic character allows them to participate in reactions that build upon the pyridine core. For instance, multicomponent reactions involving enaminones and primary amines provide efficient access to a range of substituted 2-aminopyridines. nih.gov The reactivity of the amino group on the pyridine ring can be modulated by reaction conditions, enabling selective transformations. researchgate.net

5-Aminotetrazole is another crucial building block, often acting as a 1,3-binucleophilic reagent in multicomponent reactions. researchgate.net The exocyclic amino group and the nitrogen atoms of the tetrazole ring are both potential nucleophilic centers. researchgate.net The selectivity of reactions involving 5-aminotetrazole can be controlled by factors such as pH, as the tetrazole ring can be deprotonated to enhance its nucleophilicity. researchgate.net

Hydrazine and Azide Reagent Applications (e.g., NaN₃)

Hydrazine and azide reagents, particularly sodium azide (NaN₃), are fundamental to the formation of the tetrazole ring in this compound.

The most common method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide, such as sodium azide, with a nitrile. thieme-connect.comnih.govacs.org This reaction is often catalyzed by various agents to overcome the high activation energy. nih.govacs.org The use of sodium azide avoids the handling of the highly toxic and explosive hydrazoic acid. thieme-connect.comorganic-chemistry.org

Hydrazine and its derivatives are also employed in the synthesis of nitrogen-rich compounds, including those containing tetrazole rings. dtic.milrsc.org They can be used to form precursor molecules which are then converted to tetrazoles. thieme-connect.comnih.gov For example, amidrazones, prepared from imidates and hydrazine, can be diazotized to form an imidoyl azide, which then cyclizes to the 5-substituted 1H-tetrazole. thieme-connect.com The Ugi tetrazole reaction, which can utilize N-Boc-protected hydrazine, provides a pathway to highly substituted tetrazoles. organic-chemistry.orgorganic-chemistry.org

Mechanistic Investigations of Formation Pathways

Understanding the mechanisms of tetrazole formation is crucial for optimizing reaction conditions and achieving desired products.

[3+2] Cycloaddition Reaction Mechanisms

The formation of the tetrazole ring from a nitrile and an azide is a classic example of a [3+2] cycloaddition reaction. nih.govacs.orgacs.org While it can be considered a concerted process, there is ongoing debate about the precise mechanism. acs.orgresearchgate.net

Density functional theory (DFT) calculations suggest that the reaction can proceed through different pathways, including a concerted cycloaddition or a stepwise addition of the azide. acs.org The mechanism is influenced by the nature of the azide species (neutral or anionic) and the presence of catalysts. acs.org In many cases, the reaction is believed to begin with the activation of the nitrile by a Lewis or Brønsted acid, followed by nucleophilic attack of the azide anion. youtube.com The resulting intermediate then undergoes cyclization to form the tetrazole ring. youtube.com Metal-catalyzed reactions often involve the initial coordination of either the azide or the nitrile to the metal center, which facilitates the cycloaddition. nih.govacs.org

N-Acylation-Cyclization Processes

While not the primary route to this compound, N-acylation-cyclization processes are relevant in the broader context of tetrazole synthesis and derivatization. For instance, the Curtius rearrangement of acyl azides, formed by the reaction of an acyl chloride with an azide salt, proceeds through an isocyanate intermediate. masterorganicchemistry.com This isocyanate can then be trapped by various nucleophiles. While this specific process leads to other functional groups, it highlights the reactivity of azide intermediates in cyclization and rearrangement reactions.

Role of Reaction Conditions on Pathway Selectivity

Reaction conditions play a critical role in determining the efficiency and selectivity of the synthesis of this compound.

ParameterEffect on Reaction
Catalyst Lewis acids (e.g., ZnCl₂, Co(II) complexes) and Brønsted acids can activate the nitrile group, lowering the activation energy for the [3+2] cycloaddition. nih.govorganic-chemistry.orgyoutube.com The choice of catalyst can significantly impact reaction rates and yields.
Solvent Polar aprotic solvents like DMF and DMSO are commonly used. nih.govyoutube.com Water has also been shown to be an effective and environmentally friendly solvent, especially when using zinc salt catalysts. organic-chemistry.org
Temperature Higher temperatures are often required for the cycloaddition of azides to nitriles, though the use of catalysts can allow for milder conditions. nih.govacs.org Microwave irradiation can also be employed to reduce reaction times. thieme-connect.com
pH In aqueous reactions, maintaining a slightly alkaline pH can minimize the formation of hazardous hydrazoic acid. organic-chemistry.org

The choice of reagents and their stoichiometry is also crucial. For example, in multicomponent reactions involving 5-aminotetrazole, the pH can dictate whether the exocyclic amino group or the tetrazole ring acts as the primary nucleophile. researchgate.net

Derivatization Strategies and Analogue Synthesis

The derivatization of this compound allows for the synthesis of a wide range of analogues with potentially modulated biological activities.

The amino group on the pyridine ring and the N-H of the tetrazole ring are primary sites for derivatization. The amino group can undergo reactions such as acylation and alkylation. researchgate.net The tetrazole ring can be alkylated on one of its nitrogen atoms. organic-chemistry.org

Furthermore, the core structure itself can be modified. For example, various substituted pyridines can be used as starting materials to introduce different groups onto the pyridine ring. organic-chemistry.orgbaranlab.org Similarly, the tetrazole portion can be modified by using different nitrile precursors in the initial cycloaddition reaction. nih.govorganic-chemistry.org The development of one-pot synthesis methods allows for the efficient creation of diverse libraries of tetrazole derivatives. researchgate.net

Below is a table summarizing some derivatization approaches:

Starting Material / IntermediateReaction TypeResulting Analogue
This compoundN-AlkylationN-alkylated aminopyridine or N-alkylated tetrazole
This compoundN-AcylationN-acylated aminopyridine
Substituted 2-cyanopyridine[3+2] Cycloaddition with NaN₃Substituted this compound
5-Aminotetrazole and a pyridine precursorMulticomponent ReactionComplex pyridine-tetrazole structures

These strategies provide a versatile toolkit for medicinal chemists to explore the structure-activity relationships of this important class of compounds.

Introduction of Functional Groups

The primary method for synthesizing the core structure of this compound involves the introduction of the tetrazole functional group onto a pre-existing pyridine ring. This is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide source.

The synthesis often starts from a cyanopyridine derivative. For instance, the creation of 5-substituted 1H-tetrazoles from various nitriles and sodium azide is a well-established method. nih.gov This transformation is a key step in introducing the tetrazole moiety. A related approach involves the synthesis of tetrazolo[1,5-a]quinolines and naphthyridines, highlighting the versatility of tetrazole formation in creating complex heterocyclic systems.

Furthermore, functional groups can be introduced by modifying the tetrazole ring itself. For example, 5-bromotetrazole has been used in coupling reactions with heterocycles, demonstrating a method for introducing aryl or heteroaryl groups at the C5 position of the tetrazole. researchgate.net This indicates that the carbon atom of the tetrazole ring is also a site for introducing diverse functionalities.

Formation of Schiff Bases

The primary amino group at the C2 position of the pyridine ring in this compound is a key site for chemical modification, most notably through the formation of Schiff bases (or imines). This reaction involves the condensation of the primary amine with an aldehyde or a ketone, typically under heating and with acid or base catalysis, to form a carbon-nitrogen double bond (azomethine group). researchgate.netyoutube.com

The general mechanism involves a two-step process:

Nucleophilic Addition: The nitrogen atom of the 2-amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. youtube.com

Dehydration: The carbinolamine then eliminates a molecule of water to form the stable imine product. This step is reversible, and the removal of water can drive the reaction to completion. youtube.com

While direct studies on this compound are limited, extensive research on the synthesis of Schiff bases from both 2-aminopyridine and 5-aminotetrazole derivatives provides a strong basis for this transformation. nih.govajol.info For example, new Schiff bases have been successfully synthesized by reacting 2-aminopyridine with various aldehydes, such as 2-hydroxy-benzaldehyde and 2-hydroxy-naphthaldehyde. nih.govnih.gov Similarly, Schiff bases of 5-aminotetrazole have been prepared by condensation with different aromatic aldehydes. ajol.info

A study involving the related compound 2-(1H-tetrazol-5-yl) pyridine, after modification to introduce a hydrazide group, demonstrated the formation of Schiff bases upon reaction with various aromatic aldehydes. crgjournals.comresearchgate.net This further supports the feasibility of forming Schiff bases from the title compound.

Table 1: Examples of Aldehydes Used in Schiff Base Formation with Amino-heterocycles

Reactant Aldehyde Resulting Schiff Base Type Reference
2-Aminopyridine 2-Hydroxy-benzaldehyde Anil nih.gov
2-Aminopyridine 2-Hydroxy-naphthaldehyde Anil nih.gov
5-Aminotetrazole o-Vanillin Imine ajol.info
5-Aminotetrazole 3-Hydroxybenzaldehyde Imine ajol.info
5-Aminotetrazole Benzaldehyde Imine ajol.info
2-Aminopyridine 2-Methoxybenzaldehyde Imine researchgate.net

Alkylation and Acylation Modifications

Alkylation and acylation reactions on this compound can occur at two primary locations: the exocyclic amino group on the pyridine ring and the nitrogen atoms of the tetrazole ring.

Acylation: The 2-amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This is a standard transformation for primary amines. Research on related structures, such as the preparation of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, demonstrates the acylation of a tetrazolyl-amino moiety to create amide linkages. nih.gov Another study describes the acylation of a fully protected β-lactam containing a (1H-tetrazol-5-yl)amino group. capes.gov.br

Alkylation: The alkylation of the tetrazole ring is more complex due to the presence of multiple nitrogen atoms, leading to the formation of regioisomers. The alkylation of 5-substituted 1H-tetrazoles typically yields a mixture of 1,5- and 2,5-disubstituted products. rsc.org The amino group on the pyridine ring can also undergo alkylation, although the tetrazole anion is often a more nucleophilic site under basic conditions.

Regioselective Functionalization of the Tetrazole Moiety

A significant challenge and area of interest in the chemistry of 5-substituted 1H-tetrazoles is controlling the regioselectivity of functionalization, particularly alkylation, on the tetrazole ring. The tetrazole anion can be alkylated at either the N1 or N2 position, and the ratio of the resulting regioisomers is influenced by several factors.

Studies on the alkylation of various 5-substituted 1H-tetrazoles have shown that the formation of the 2,5-disubstituted tetrazole is often preferred. rsc.org However, the regioselectivity can be highly variable and is not solely dependent on the steric hindrance of the electrophile (the alkylating agent). rsc.org

Factors influencing regioselectivity include:

Reactants and Reagents: The structure of both the tetrazole and the alkylating agent plays a crucial role. For instance, the alkylation of 5-R-tetrazoles with 3-chlorobut-2-en-1-ol in an acid medium has been studied to understand regioselective outcomes. researchgate.net A method using the diazotization of aliphatic amines to create an alkylating agent has been shown to preferentially form 2,5-disubstituted tetrazoles. rsc.orgorganic-chemistry.org

Reaction Mechanism: The mechanism of the substitution (e.g., first-order vs. second-order nucleophilic substitution) can influence the product ratio. researchgate.netrsc.org

Reaction Conditions: The solvent, temperature, and catalyst can also affect the regiochemical outcome of the reaction.

Table 2: Regioselectivity in the Alkylation of 5-Substituted Tetrazoles

Tetrazole Substrate Alkylation Method/Reagent Predominant Isomer Key Finding Reference
5-Substituted 1H-Tetrazoles Diazotization of aliphatic amines 2,5-disubstituted Method shows preference for N2 alkylation. rsc.org
5-Aryl/Benzyl-1H-Tetrazoles Alcohols in CF3SO3H 2-alkyl-2H-tetrazoles Reaction conditions can drive selectivity towards N2 products. researchgate.net
5-Substituted 1H-Tetrazoles 3-Chlorobut-2-en-1-ol Varies Regioselectivity studied in acid medium. researchgate.net

This control over regioselectivity is essential for the rational design and synthesis of specific isomers for targeted applications. researchgate.net

Advanced Structural Elucidation and Conformational Analysis

Crystallographic Investigations

Crystallographic studies, particularly single crystal X-ray diffraction, have been instrumental in elucidating the precise solid-state structure of 5-(1H-tetrazol-5-yl)pyridin-2-amine and its derivatives.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides definitive information on the molecular conformation, intermolecular interactions, and crystal packing of the compound.

In the cationic form of the title compound, specifically in 2-amino-5-(1H-tetrazol-5-yl)pyridin-1-ium nitrate (B79036), the pyridine (B92270) and tetrazole rings are found to be nearly coplanar. nih.gov The dihedral angle between these two rings is a mere 6.30 (6)°. nih.gov This planarity is a significant feature of the molecule's conformation. Similarly, in the salt 2-amino-5-(1H-tetrazol-5-yl)pyridinium chloride, the asymmetric unit contains two organic cations with comparable conformations. nih.gov In these cations, the pyridine and tetrazole rings are also essentially coplanar, exhibiting small dihedral angles of 4.94 (15)° and 5.41 (14)°. nih.gov

Salt FormDihedral Angle between Pyridine and Tetrazole Rings
2-Amino-5-(1H-tetrazol-5-yl)pyridin-1-ium nitrate6.30 (6)°
2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride (Cation 1)4.94 (15)°
2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride (Cation 2)5.41 (14)°

This table presents the dihedral angles observed between the pyridine and tetrazole rings in different salt forms of this compound, highlighting the near-coplanar arrangement of the two heterocyclic systems.

The crystal structure of this compound salts is extensively stabilized by a network of intermolecular hydrogen bonds. In the nitrate salt, the crystal packing is consolidated by N—H⋯O, N—H⋯N, C—H⋯O, and C—H⋯N hydrogen bonds, which collectively form a three-dimensional network. nih.gov In the case of the chloride salt, the crystal packing is stabilized by N—H⋯N and N—H⋯Cl hydrogen bonds. nih.gov These interactions are crucial in forming infinite two-dimensional layers parallel to the (101) plane within the crystal. nih.gov

Salt FormTypes of Hydrogen Bonds ObservedResulting Network Structure
2-Amino-5-(1H-tetrazol-5-yl)pyridin-1-ium nitrateN—H⋯O, N—H⋯N, C—H⋯O, C—H⋯NThree-dimensional network
2-Amino-5-(1H-tetrazol-5-yl)pyridinium chlorideN—H⋯N, N—H⋯ClTwo-dimensional layers

This table summarizes the types of intermolecular hydrogen bonds and the resulting network structures observed in the crystal lattices of the nitrate and chloride salts of this compound.

Protonation States and Salt Forms

Crystallographic analyses have confirmed the protonation of the pyridine nitrogen atom in the salt forms of this compound. nih.govnih.gov In both the nitrate and chloride salts, the pyridine ring exists as a pyridinium (B92312) cation. nih.govnih.gov The formation of these salts is achieved through the reaction with the corresponding acids, such as nitric acid or hydrochloric acid. nih.govnih.gov The ability of the pyridine nitrogen to be protonated highlights its basic character and is a key factor in the formation of these stable crystalline salts.

Spectroscopic Characterization Methodologies

While detailed spectroscopic data specifically for this compound is not extensively available in the provided search results, the characterization of related tetrazole-containing compounds often involves a suite of spectroscopic techniques. These methodologies are crucial for confirming the identity and purity of the synthesized compound and for providing insights into its electronic and vibrational properties.

Typical spectroscopic methods that would be employed for the characterization of this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the pyridine and tetrazole rings.

Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the characteristic vibrational modes of the functional groups present, such as the N-H stretches of the amine and tetrazole groups, and the C=N and C=C stretching vibrations of the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry would be utilized to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure.

Although specific data tables for the spectroscopic characterization of this compound are not provided in the search results, the characterization of analogous compounds, such as derivatives of 5-amino-1H-tetrazole and pyridyl-tetrazole ligands, routinely employs these techniques for comprehensive structural verification. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental NMR spectra for this compound were found in the reviewed literature. However, analysis can be projected based on the known spectra of its constituent parts: 2-aminopyridine (B139424) and 5-substituted tetrazoles.

¹H NMR Spectral Interpretation

For the pyridine ring, three aromatic protons would be expected. Based on data for 2-aminopyridine, the proton signals would likely appear in the range of δ 6.5-8.5 ppm. chemicalbook.comnih.gov The tetrazole substituent at the 5-position would influence the chemical shifts of these protons. Additionally, a broad singlet corresponding to the amino (-NH₂) protons and another for the tetrazole N-H proton would be anticipated. The exact chemical shifts and coupling constants remain undetermined without experimental data.

¹³C NMR Spectral Interpretation

A ¹³C NMR spectrum would show six distinct carbon signals. Five signals would correspond to the carbons of the pyridine ring, and one quaternary carbon signal would represent the tetrazole ring carbon. For an isomer, 5-(2-pyridyl)-1H-tetrazole, the pyridine carbon signals appear between δ 123.0 and 150.5 ppm, with the tetrazole carbon at δ 155.2 ppm. growingscience.com The presence of the amino group at the C2 position in the target molecule would significantly shift these values, particularly for the carbon atoms ortho and para to it.

Heteronuclear NMR (e.g., ¹⁴N, ¹⁵N) for Nitrogen Environments

There are six nitrogen atoms in the molecule, creating complex potential for ¹⁴N or ¹⁵N NMR spectroscopy. Four nitrogens belong to the tetrazole ring and two to the aminopyridine moiety. These distinct chemical environments would theoretically produce multiple signals, offering insight into bonding and tautomeric forms. However, no experimental heteronuclear NMR data for this compound has been published.

Fourier Transform Infrared (FTIR) Spectroscopy

Specific FTIR data for this compound is not available. Based on related structures, characteristic absorption bands can be predicted. scielo.org.zaresearchgate.net

Predicted FTIR Data

Functional Group Expected Wavenumber (cm⁻¹) Notes
N-H (amine) 3300-3500 Stretching vibrations, likely two bands for symmetric and asymmetric modes.
N-H (tetrazole) 3000-3200 Stretching, often broad due to hydrogen bonding.
C-H (aromatic) 3000-3100 Stretching vibrations of the pyridine ring.
C=N, C=C 1400-1650 Ring stretching vibrations for both the pyridine and tetrazole rings.

This table is predictive and not based on experimental data for the specified compound.

High-Resolution Mass Spectrometry (HRMS)

No experimental HRMS data was located for this compound. HRMS would be crucial for confirming the elemental composition. The predicted exact mass can be calculated from its molecular formula, C₆H₆N₆.

Tautomeric Equilibria and Isomerism

The compound this compound can exhibit several forms of tautomerism.

Tetrazole Ring Tautomerism : 5-substituted tetrazoles commonly exist in equilibrium between 1H and 2H tautomeric forms. researchgate.netresearchgate.netwikipedia.org The position of the proton on the tetrazole ring (at N1 or N2) affects the electronic properties and coordination chemistry of the molecule. The relative stability of these tautomers can be influenced by the solvent and the nature of the substituent.

Amino-Imino Tautomerism : The 2-aminopyridine moiety can exist in equilibrium with its imino tautomer, 1,2-dihydro-2-iminopyridine. For the parent 2-aminopyridine, the amino form is overwhelmingly predominant. nih.gov

The combination of these possibilities suggests that this compound could exist as a mixture of at least four different tautomers in solution, although typically one or two forms will be dominant. The pyridine nitrogen can also be protonated, as seen in the crystal structure of its nitrate salt, where the pyridine N atom is protonated and the tetrazole ring is anionic. nih.gov This demonstrates the compound's ability to exist in various ionic and tautomeric states.

1H- and 2H-Tautomerism of the Tetrazole Ring

The tetrazole ring system inherently exhibits prototropic tautomerism, where a proton can reside on different nitrogen atoms of the ring. In the case of 5-substituted tetrazoles, the two most common and stable tautomeric forms are the 1H- and 2H-tautomers. researchgate.netresearchgate.net The position of this equilibrium is a critical determinant of the compound's physicochemical properties and its interactions with other molecules.

Theoretical studies on the parent compound, 5-aminotetrazole (B145819), provide valuable insights into the relative stabilities of the possible tautomers in the gas phase. nih.gov Computational analyses at a high level of theory (CCSD(T)/6-311G//MP2/6-311G ) have shown that the 2H-amino tautomer is the most energetically favorable form. nih.gov The relative energies of the different tautomers of 5-aminotetrazole are presented in Table 1.

Table 1: Relative Energies of 5-Aminotetrazole Tautomers in the Gas Phase

Tautomer Structure Relative Energy (kcal/mol)
1H-5-amino-tetrazole b 2.67
2H-5-amino-tetrazole c 0.00
1H, 4H-5-imino-tetrazole a -
1H, 2H-5-imino-tetrazole d -
mesoionic form e -
2H, 4H-5-imino-tetrazole f -

Data sourced from a computational study on 5-amino-tetrazole. nih.gov The imino and mesoionic forms were found to be significantly higher in energy.

The energy barrier for the interconversion between the 1H- and 2H-amino tautomers (b ↔ c) is calculated to be 45.66 kcal/mol, indicating that while the 2H form is more stable, a significant energy input is required for the tautomeric shift. nih.gov The amino- to imino-tautomerism reactions exhibit even higher energy barriers, suggesting that the imino forms are less likely to be present under normal conditions. nih.gov For this compound, the presence of the 2-aminopyridyl substituent is expected to influence the electronic distribution within the tetrazole ring, but the fundamental principle of 1H- and 2H-tautomerism remains.

Influence of Solvent and Substituent Effects on Tautomerism

The tautomeric equilibrium of tetrazoles is not static and can be significantly influenced by the surrounding environment, particularly the polarity of the solvent, as well as by the electronic nature of the substituents on the rings. nih.govrsc.org

Studies on N-(α-aminoalkyl)tetrazoles have demonstrated that the position of the N1 and N2 tautomeric equilibrium is highly dependent on solvent polarity. nih.gov This suggests that for this compound, a similar solvent-dependent tautomeric preference would be observed. In general, more polar solvents are expected to favor the tautomer with the larger dipole moment. The interconversion between the tautomers is proposed to occur through a tight ion-pair intermediate. nih.gov

Substituents on the pyridine or tetrazole ring can also modulate the tautomeric equilibrium. Electron-donating groups, such as the amino group at the 2-position of the pyridine ring in the title compound, can influence the electron density of the tetrazole ring system. This, in turn, can alter the relative stabilities of the 1H and 2H tautomers. rsc.org For instance, in a study on azido (B1232118) triazoles, an amino substituent was found to facilitate 1H/2H tautomerization compared to an unsubstituted or nitro-substituted analogue. rsc.org This suggests that the 2-amino group in this compound plays a crucial role in the dynamics of the tautomeric equilibrium.

Positional Isomerism in Derivatives

The synthesis of derivatives of this compound can lead to the formation of positional isomers, where substituents are located at different positions on the pyridine or tetrazole rings. The generation of specific isomers is often dictated by the synthetic methodology employed.

For example, the synthesis of 3-(1H-tetrazol-5-yl)-indoles has been achieved through the reaction of 2H-azirines with arynes. nih.gov This type of reaction highlights how different starting materials and reaction pathways can lead to specific substitution patterns. While this example does not involve a pyridine ring, the principles of controlling regioselectivity are transferable to the synthesis of derivatives of the title compound.

Furthermore, various synthetic methods for creating 5-substituted 1H-tetrazoles have been developed, allowing for the introduction of a wide range of functional groups onto the tetrazole ring. nih.gov The choice of synthetic route can therefore be used to target specific positional isomers with desired chemical properties. The coordination chemistry of pyridyl-tetrazole ligands with metal ions also demonstrates the importance of positional isomerism, as the coordination mode can vary depending on the location of the nitrogen atoms in both the pyridine and tetrazole rings. rsc.org

Computational Chemistry and Theoretical Studies

Molecular Docking and Virtual Screening

Molecular docking and virtual screening are instrumental in identifying potential protein targets and predicting the binding affinity and orientation of a ligand within a protein's active site. For 5-(1H-tetrazol-5-yl)pyridin-2-amine, these techniques can elucidate its potential therapeutic applications.

The prediction of interactions between this compound and various proteins is a key application of molecular docking. The compound's structure, featuring both a pyridine (B92270) ring and a tetrazole moiety, offers multiple points for interaction. The tetrazole ring can act as a bioisostere for a carboxylic acid group, forming hydrogen bonds and other electrostatic interactions. The aminopyridine portion also contains hydrogen bond donors and acceptors.

While specific docking studies detailing the interaction of this exact compound with named proteins are not extensively documented in the reviewed literature, the general principles of docking suggest its potential for forming stable complexes. For instance, in silico docking protocols are widely used to accommodate such molecules within the active sites of enzymes to predict binding modes and energies. The process typically involves flexible docking modes to generate multiple conformations for each docked molecule.

Virtual screening campaigns could utilize the structure of this compound to search large databases of protein structures to identify potential biological targets. This approach is crucial in the early stages of drug discovery. Given that tetrazole derivatives have been investigated for a wide range of applications, including as antimicrobial and anticancer agents, potential targets could lie within these areas. For example, studies on other tetrazole-containing compounds have identified targets like CYP51, a key enzyme in fungi. The structural alerts from this compound would be used to filter and rank proteins, suggesting which biological pathways it might modulate.

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed view of the electronic structure and conformational landscape of this compound.

The conformation of this compound is critical for its interaction with biological targets. X-ray crystallography studies on salts of this compound, such as 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride and 2-Amino-5-(1H-tetrazol-5-yl)pyridin-1-ium nitrate (B79036), have provided precise data on its solid-state conformation.

These studies reveal that the pyridine and tetrazole rings are nearly coplanar. In the chloride salt, the dihedral angles between the rings in the two independent organic cations in the asymmetric unit are 4.94 (15)° and 5.41 (14)°. Similarly, in the nitrate salt, the dihedral angle is reported to be only 6.30 (6)°. This planarity is stabilized by the electronic conjugation between the two aromatic ring systems. Such a rigid, planar conformation can be a key factor in its ability to fit into specific protein binding sites. Quantum chemical calculations can be used to explore other possible low-energy conformers that might exist in different environments, such as in solution.

Table 1: Crystallographic Data on the Conformation of this compound Salts
Salt FormDihedral Angle (Pyridine-Tetrazole)Reference
2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride (Cation 1)4.94 (15)°
2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride (Cation 2)5.41 (14)°
2-Amino-5-(1H-tetrazol-5-yl)pyridin-1-ium nitrate6.30 (6)°

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. For tetrazole derivatives, quantum chemical studies, often using Density Functional Theory (DFT), are employed to calculate these parameters.

While specific DFT calculations for this compound are not detailed in the available literature, studies on analogous compounds provide insights. For example, in a study on 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine, the HOMO was found to be distributed on the pyrazine and tetrazole rings, while the LUMO was mainly on the pyrazine ring. By analogy, for this compound, the HOMO is expected to be located primarily on the electron-rich aminopyridine and tetrazole rings, indicating these are the likely sites for electrophilic attack. The LUMO distribution would indicate the probable sites for nucleophilic attack. The HOMO-LUMO energy gap is also a critical parameter, providing an indication of the molecule's chemical stability and reactivity.

Molecular Dynamics Simulations

Dynamic Behavior in Solution and Biological Environments

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound. These simulations would model the compound's movements and conformational changes over time in aqueous solution and within simulated biological environments, such as in the presence of a lipid bilayer or a specific protein.

Key areas of investigation would include:

Conformational Analysis: Identifying the most stable conformations of the molecule and the energy barriers between them.

Solvation Effects: Understanding how the molecule interacts with surrounding water molecules and how this affects its structure and properties.

Intermolecular Interactions: Observing how the compound might interact with ions, lipids, or amino acid residues in a biological context.

However, at present, there are no specific published MD simulation studies for this compound to populate a data table with findings.

Binding Affinity and Stability Predictions

Computational methods are instrumental in predicting how strongly a ligand, such as this compound, will bind to a biological target, typically a protein receptor or enzyme. Techniques like molecular docking and free energy calculations are central to this process.

Molecular Docking: This technique would be used to predict the preferred orientation of the compound when bound to a target protein, as well as to estimate the binding affinity. The results are often expressed as a docking score.

Free Energy Calculations: More rigorous methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), could provide more accurate predictions of the binding free energy, offering a quantitative measure of binding affinity.

Without specific studies targeting a particular protein, it is not possible to provide a data table of predicted binding affinities for this compound.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a significant role in modern SAR investigations, often through the development of Quantitative Structure-Activity Relationship (QSAR) models.

A computational SAR study of this compound would involve:

Designing a Library of Analogs: Creating a virtual library of compounds with systematic modifications to the parent structure of this compound.

Calculating Molecular Descriptors: For each analog, a range of physicochemical and structural properties (descriptors) would be calculated.

Developing a QSAR Model: A statistical model would be built to correlate these descriptors with experimentally determined biological activity. This model could then be used to predict the activity of new, unsynthesized analogs.

As there is no available literature on the biological activity of a series of analogs of this compound, a computational SAR analysis has not been performed. Consequently, no data table of SAR findings can be presented.

Applications in Medicinal Chemistry and Pharmacology

Therapeutic Potential and Pharmacological Profiles

The versatility of the tetrazole moiety, often considered a bioisostere for the carboxylic acid group, combined with the pyridine (B92270) nucleus, has led to the synthesis and evaluation of numerous derivatives with significant pharmacological properties. Research has demonstrated that compounds containing the 5-(1H-tetrazol-5-yl)pyridin-2-amine core exhibit a broad spectrum of activities, which are detailed in the subsequent sections.

Anti-inflammatory Activities

Derivatives of pyrazole and related heterocyclic systems containing a tetrazole moiety have shown notable anti-inflammatory effects. For instance, a study on pyrazolidine derivatives demonstrated a pronounced anti-inflammatory effect by inhibiting both the proliferative and exudative phases of inflammation nih.gov. These compounds were found to have lower toxicity compared to commonly used non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov.

Similarly, research on a new pyrazole derivative, 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, revealed significant anti-inflammatory and analgesic properties nih.govnih.gov. In preclinical models, this compound reduced carrageenan-induced paw edema and cell migration during pleurisy tests nih.govnih.gov. The mechanism of action for its vasorelaxant effect, which can contribute to its anti-inflammatory profile, was found to involve the NO/cGMP pathway and calcium channels nih.gov. Another study on thiazolo[4,5-b]pyridin-2-one derivatives also reported considerable anti-inflammatory effects in vivo, with some compounds exceeding the activity of the reference drug Ibuprofen biointerfaceresearch.compensoft.net. While these studies were not conducted on this compound itself, they highlight the anti-inflammatory potential of structurally related compounds.

Table 1: Anti-inflammatory Activity of Related Compounds

Compound/Derivative Class Model Key Findings Reference
Pyrazolidine derivatives Thermal and chemically-induced inflammation in rodents Pronounced anti-inflammatory effect, lower toxicity than NSAIDs nih.gov
5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole Acetic acid-induced writhing, formalin test, carrageenan-induced paw edema Reduced abdominal writhing, licking time, paw edema, and cell migration nih.govnih.gov
Thiazolo[4,5-b]pyridin-2-ones Carrageenan-induced rat paw edema Considerable anti-inflammatory effects, some more potent than Ibuprofen biointerfaceresearch.compensoft.net

Antimicrobial Activities

The antimicrobial potential of tetrazole derivatives is well-documented, with significant findings in both antibacterial and antifungal applications.

Several studies have highlighted the potent antitubercular activity of tetrazole-containing compounds. A series of halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers were synthesized and tested for their in vitro activity against various mycobacterial strains nih.gov. Notably, isomeric N-(bromophenyl)tetrazoles demonstrated a growth-inhibitory effect against multidrug-resistant Mycobacterium tuberculosis that was 8-16 times stronger than first-line tuberculostatic drugs nih.gov. These compounds were also effective against other atypical mycobacteria and showed synergistic or additive interactions with existing antitubercular drugs like streptomycin, isoniazid, rifampicin, and ethambutol nih.gov. Importantly, these derivatives displayed high selectivity, with no cytotoxic or general antibacterial properties against other bacterial strains or cell lines nih.gov.

Another study focused on the antimycobacterial activity of various tetrazole derivatives against Mycobacterium tuberculosis strain H37Rv, identifying them as a new class of potent agents nih.gov. The research indicated that the antitubercular potency of these compounds could be a promising area for further drug development nih.gov.

Table 2: Antitubercular Activity of Tetrazole Derivatives

Compound/Derivative Class Target Strain(s) Key Findings Reference
Halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers Mycobacterium tuberculosis (including multidrug-resistant strains), atypical mycobacteria 8-16 fold stronger activity than first-line drugs against MDR-TB; synergistic effects with existing drugs. nih.gov
Tetrazole derivatives Mycobacterium tuberculosis H37Rv Showed high potency and promising antitubercular activity. nih.gov

The antifungal potential of tetrazole derivatives has also been explored. A study on 2-(1H-tetrazol-5-yl)anilines and their subsequent modifications revealed significant antifungal activity for S-substituted tetrazolo[1,5-c]quinazoline-(6H)-5-ones(thiones) . The research identified "leader-compounds" with antimicrobial and antifungal activity superior to commonly used drugs . This suggests that the tetrazole scaffold is a viable starting point for the development of new antifungal agents.

Anticancer and Antineoplastic Investigations

The tetrazole ring is a component of various compounds investigated for their anticancer properties. Research into pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govtriazine sulfonamides has shown them to be a promising scaffold for anticancer drug discovery nih.gov. These compounds have exhibited cytotoxic and genotoxic activity against cancer cells in micromolar concentrations and can induce apoptosis nih.govnih.gov.

Furthermore, a study on 1H-tetrazol-5-amine and 1,3-thiazolidin-4-one derivatives containing a 3-(trifluoromethyl)phenyl scaffold reported on their cytotoxic properties nih.gov. One of the synthesized N-(4-nitrophenyl)-1H-tetrazol-5-amine derivatives showed significant influence on cancer cells but not on normal cells nih.gov. Thiazolo[4,5-d]pyrimidine derivatives, which are structurally related, have also been identified as potential therapeutic agents in the development of anticancer drugs, with some derivatives showing potent activity in the National Cancer Institute's NCI-60 screening program mdpi.com.

Table 3: Anticancer Activity of Tetrazole-Containing Compounds

Compound/Derivative Class Activity Key Findings Reference
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govtriazine sulfonamides Cytotoxic, Genotoxic, Pro-apoptotic Effective against cancer cells in micromolar concentrations. nih.govnih.gov
N-(4-nitrophenyl)-1H-tetrazol-5-amine Cytotoxic Significant influence on cancer cells, but not normal cells. nih.gov
Thiazolo[4,5-d]pyrimidine derivatives Antiproliferative Potent activity in NCI-60 screening. mdpi.com

Antiviral, Analgesic, and Anti-allergic Effects

The therapeutic potential of tetrazole derivatives extends to antiviral, analgesic, and anti-allergic applications.

Antiviral Effects: A study investigating 1H-tetrazol-5-amine and 1,3-thiazolidin-4-one derivatives reported on their anti-HIV properties nih.gov. While the specific compound this compound was not the focus, this research indicates the potential for antiviral activity within this class of compounds.

Analgesic Effects: The analgesic properties of pyrazole-tetrazole hybrids have been demonstrated. A study on 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole showed that it reduced abdominal writhing and licking times in response to both neurogenic and inflammatory pain in animal models nih.gov. This suggests that the combination of pyrazole and tetrazole rings can lead to effective analgesic agents.

Anti-allergic Effects: The anti-allergic potential of tetrazole derivatives can be inferred from their ability to modulate histamine release. A study on N-(1H-tetrazol-5-yl)-2-anilino-5-pyrimidinecarboxamides found that the most active compound potently inhibited the release of histamine from passively sensitized rat peritoneal mast cells in vitro nih.gov. This mechanism is central to the management of allergic reactions.

Enzyme Inhibition and Receptor Modulation

The exploration of this compound and its derivatives in drug discovery programs involves evaluating their ability to inhibit specific enzymes or modulate receptor activity.

The identification of potential biological targets for compounds based on the this compound scaffold is guided by the known activities of structurally related molecules. The tetrazole and pyridine moieties are present in compounds targeting a wide array of proteins. For instance, tetrazole-containing compounds have been investigated as inhibitors of enzymes like phosphodiesterases (PDEs), where the acidic nature of the tetrazole ring is crucial for binding mdpi.com. Similarly, the aminopyridine structure is a key component of various kinase inhibitors and ligands for G-protein coupled receptors (GPCRs), such as dopamine receptors.

Target validation for this class of compounds involves screening against panels of known enzymes and receptors to identify potential interactions. Initial hits from these screens are then validated through dose-response studies to determine potency and subsequent assays to confirm the mechanism of action.

While direct enzymatic inhibition data for this compound is not extensively documented in publicly available literature, research on closely related analogs provides insight into its potential applications.

KPC-2 β-lactamase: The Klebsiella pneumoniae carbapenemase-2 (KPC-2) is a significant clinical threat due to its ability to hydrolyze a broad spectrum of β-lactam antibiotics plu.edu. While specific inhibitory data for this compound against KPC-2 is unavailable, the development of novel, non-β-lactam inhibitors is a critical area of research. Nitrogen-rich heterocyclic scaffolds are frequently explored for this purpose.

Phosphodiesterase 3 (PDE3): Cyclic nucleotide phosphodiesterases (PDEs) are enzymes that regulate cellular signaling. PDE3 inhibitors, in particular, have applications as cardiotonic and antithrombotic agents. A series of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives, which share the key 1H-tetrazol-5-yl moiety, have been synthesized and evaluated for PDE3 inhibition. These compounds demonstrated considerable inhibitory activity against both PDE3A and PDE3B isoforms, highlighting the importance of the tetrazole group for this biological effect mdpi.com. The most potent analog showed an IC50 value of 0.24 µM against PDE3A mdpi.com.

Table 1: PDE3A and PDE3B Inhibition by Tetrazole-Containing Analogs
CompoundPDE3A IC50 (µM)PDE3B IC50 (µM)
Analog Series (Range)0.24 – 16.422.34 – 28.02
Data derived from a study on 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives mdpi.com.

The aminopyridine scaffold is a common feature in ligands targeting central nervous system receptors.

Dopamine D2 Receptor: The dopamine D2 receptor is a primary target for antipsychotic medications. While direct binding studies of this compound at the D2 receptor have not been reported, related pyridine analogs of known dopaminergic agents like 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) have been synthesized and evaluated nih.gov. These analogs demonstrated binding affinity for both D2 and D3 receptors, indicating that the pyridine nucleus is compatible with interaction at these sites. This suggests that derivatives of this compound could be rationally designed to target dopamine receptors nih.gov.

Table 2: Dopaminergic Activity of Pyridine Analogs
CompoundD2 Receptor Binding AffinityD3 Receptor Binding AffinityIn Vivo Effect
Pyridine Analog 4Similar to 5-OH-DPATSimilar to 5-OH-DPATDecreased locomotor activity
Pyridine Analog 6Similar to 5-OH-DPATSimilar to 5-OH-DPATDecreased locomotor activity
Data from a study on pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin nih.gov.

Guanylate Cyclase: Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide signaling pathway, and its modulators are used to treat conditions like pulmonary hypertension. There is limited information in the searched literature directly linking the this compound scaffold to guanylate cyclase modulation.

Pharmacokinetic and Pharmacodynamic Considerations

The viability of a compound as a drug candidate is heavily dependent on its pharmacokinetic (ADME) and pharmacodynamic profiles.

In vivo assessment confirms the biological activity observed in vitro and provides crucial information on a compound's behavior in a whole organism.

A study on 5-aminotetrazole (B145819), a basic structural component, established a No Observed Adverse Effect Level (NOAEL) of 623 mg/kg-day in a 14-day sub-acute oral study in rats, with no significant toxicity observed nih.gov. While structurally simpler, this provides some foundational data on the tolerability of the aminotetrazole moiety.

In vivo studies on the aforementioned PDE3-inhibiting tetrazole analogs demonstrated cardiotonic activity. One potent compound was found to selectively modulate the force of contraction (63% increase) over the frequency rate (23% increase) at a 100 µM concentration, indicating a desirable profile for treating heart failure mdpi.com.

The pyridine analogs of 5-OH-DPAT, when administered to rats, caused a decrease in locomotor activity at low doses, which is consistent with the activation of dopamine autoreceptors nih.gov. This behavioral effect confirms the in vivo activity of these pyridine-containing compounds on the dopaminergic system.

Structure-Activity Relationship (SAR) Elucidation

The biological activity of derivatives of this compound can be significantly modulated by the introduction of various substituents. Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic profile of these compounds.

The potency of compounds based on the this compound core is highly dependent on the nature and position of substituents on the pyridine ring. While specific SAR studies on this exact scaffold are not extensively documented in publicly available literature, general principles derived from related 2-aminopyridine (B139424) and tetrazole-containing compounds can provide valuable insights.

The 2-amino group is often a key interaction point with biological targets, such as the hinge region of protein kinases, through the formation of hydrogen bonds. Modifications to this group can therefore have a profound impact on activity. For instance, alkylation or acylation of the amino group may either enhance or diminish potency depending on the specific target and the steric and electronic properties of the substituent.

Substituents on the pyridine ring at positions 3, 4, and 6 can influence the molecule's conformation, electronic distribution, and ability to interact with the target protein. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the pKa of the pyridine nitrogen and the 2-amino group, which can affect target binding and cell permeability.

The tetrazole ring, being a bioisostere of a carboxylic acid, can participate in hydrogen bonding and ionic interactions. nih.govnih.gov Its acidic nature can be important for anchoring the molecule to a specific site on the target.

To illustrate the potential impact of substituents, the following table outlines hypothetical modifications and their predicted effects on biological potency based on general medicinal chemistry principles observed in similar heterocyclic compounds.

Position of Substitution Substituent (R) Predicted Impact on Potency Rationale
Pyridine Ring
3-position-Cl, -F (Halogens)Potential IncreaseCan form halogen bonds and alter electronic properties.
-CH3, -OCH3 (Small alkyl/alkoxy)VariableMay provide beneficial steric interactions or be detrimental depending on the target's binding pocket.
4-position-CF3 (Trifluoromethyl)Potential IncreaseStrong electron-withdrawing group that can influence pKa and metabolic stability.
-CN (Cyano)Potential IncreaseCan act as a hydrogen bond acceptor.
6-positionAromatic/Heteroaromatic ringsPotential IncreaseCan engage in π-π stacking or other hydrophobic interactions.
2-Amino Group
-CH3 (Methyl)VariableMay improve cell permeability but could disrupt key hydrogen bonds.
-C(O)CH3 (Acetyl)Likely DecreaseMay introduce steric hindrance and reduce hydrogen bonding capacity.

This table is illustrative and based on general principles of medicinal chemistry. The actual impact of these substituents would need to be confirmed through experimental studies.

Rational drug design strategies can be employed to systematically enhance the biological activity of this compound derivatives. These approaches leverage an understanding of the target's three-dimensional structure and the SAR of the ligand.

One common strategy is structure-based drug design (SBDD) . If the crystal structure of the target protein is known, computational docking studies can be used to predict the binding mode of this compound. This information can then guide the design of new analogs with substituents that are predicted to make more favorable interactions with the protein's active site. For example, if a hydrophobic pocket is identified near the pyridine ring, introducing a lipophilic substituent at the appropriate position could lead to a significant increase in potency.

Another approach is ligand-based drug design (LBDD) , which is employed when the structure of the target is unknown. This method relies on the analysis of the SAR of a series of active compounds. Pharmacophore modeling can be used to identify the key chemical features responsible for biological activity. This model can then be used to design new molecules that incorporate these features in an optimal spatial arrangement. Bioisosteric replacement is a key tool in LBDD, where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic properties. ctppc.org For instance, the tetrazole ring itself is a bioisostere of a carboxylic acid. nih.govnih.gov

The following table illustrates a rational design cycle for enhancing the activity of a hypothetical inhibitor based on the this compound scaffold.

Design Step Modification Rationale Expected Outcome
1. Initial Hit This compoundCore scaffold with potential for target interaction.Baseline activity established.
2. SAR Exploration Introduce small substituents (e.g., -CH3, -Cl) at positions 3, 4, and 6 of the pyridine ring.To probe the steric and electronic requirements of the binding pocket.Identification of positions sensitive to substitution and preferred substituent types.
3. Structure-Based Optimization Based on a co-crystal structure, add a larger hydrophobic group (e.g., a phenyl ring) at the 6-position to fill a hydrophobic pocket.To exploit specific interactions with the target protein.Significant improvement in binding affinity and potency.
4. Physicochemical Property Modulation Introduce a polar group (e.g., -OH, -NH2) on the newly introduced phenyl ring.To improve solubility and other ADME properties.Enhanced in vivo efficacy and a more favorable pharmacokinetic profile.

This table represents a generalized workflow for rational drug design and is not based on specific experimental data for the named compound.

Coordination Chemistry and Materials Science Applications

Ligand Properties in Metal Complexation

The unique arrangement of nitrogen atoms in 5-(1H-tetrazol-5-yl)pyridin-2-amine dictates its behavior as a ligand in the formation of metal complexes. The presence of the pyridine (B92270) ring, the tetrazole ring, and an amino group offers a variety of potential coordination sites, leading to diverse structural outcomes.

Coordination Modes and Binding Sites

Tetrazole-based ligands are well-regarded in coordination chemistry for their ability to adopt numerous coordination modes, involving up to four nitrogen atoms from the tetrazole ring alone. nih.gov The this compound ligand combines the coordination potential of the tetrazole ring with that of the pyridine ring's nitrogen atom. This allows for several binding possibilities, including monodentate, bidentate, and bridging coordination.

In many complexes, pyridyl-tetrazole ligands act as bidentate chelating agents, coordinating to a metal center through one nitrogen atom from the pyridine ring and a neighboring nitrogen atom from the tetrazole ring. This forms a stable five-membered chelate ring. Additionally, the other nitrogen atoms of the tetrazole ring can coordinate to adjacent metal centers, acting as bridging ligands to form one-, two-, or three-dimensional polymeric structures. rsc.org The versatility of these coordination modes is a key factor in the structural diversity of the resulting metal-organic compounds. rsc.org

Coordination FeatureDescriptionPotential Binding Sites
Monodentate The ligand binds to a single metal ion through one of its nitrogen atoms.Pyridine-N, any of the four Tetrazole-N atoms.
Bidentate Chelating The ligand binds to a single metal ion through two donor atoms, typically the pyridine-N and an adjacent tetrazole-N.Pyridine-N and N1 of the tetrazole ring.
Bridging The ligand connects two or more metal centers, often using different nitrogen atoms of the tetrazole ring.N1, N2, N3, or N4 of the tetrazole ring.

Synthesis of Metal-Organic Coordination Compounds (e.g., Iron(III) complexes)

The synthesis of metal complexes using pyridyl-tetrazole ligands can be achieved through several methods. A common approach involves the direct reaction of the pre-synthesized ligand with a metal salt in a suitable solvent, often under hydrothermal or solvothermal conditions. rsc.orgrsc.org

Another effective method is the in situ synthesis, where the tetrazole ring is formed during the coordination reaction. This is typically achieved by reacting a cyanopyridine precursor with an azide (B81097) source (like sodium azide) in the presence of a metal salt. nih.gov The metal ion can act as a template, influencing the cycloaddition reaction and leading to the formation of the desired coordination compound. nih.gov

While extensive research exists on the coordination of pyridyl-tetrazole ligands with various transition metals like copper(II), zinc(II), and lead(II), specific examples involving Iron(III) with this compound are less commonly detailed in the literature. However, the general principles of synthesis are applicable. For instance, the reaction of FeCl₃ with pincer-type pyridine-pyrazole ligands has been shown to produce stable mononuclear Fe(III) complexes. nih.gov Similarly, Fe(III) complexes with other nitrogen-containing heterocyclic ligands, such as phenyl-pyrazoles and pyridine-amidoximes, have been successfully synthesized and characterized, demonstrating the affinity of the Fe(III) ion for such coordination environments. mdpi.commdpi.com These syntheses typically involve reacting the ligand with an iron(III) salt, like FeCl₃ or Fe(NO₃)₃, in a suitable solvent. nih.govnih.gov

Development of Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a versatile, multitopic linker makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs). These crystalline materials are composed of metal ions or clusters connected by organic ligands, forming porous and high-surface-area structures.

Design Principles for Tetrazole-Based MOFs

The design of MOFs using tetrazole-based ligands like this compound is guided by the ligand's inherent properties. Key design principles include:

High Connectivity: The multiple nitrogen donors on the tetrazole ring provide numerous potential coordination points, facilitating the formation of robust and highly connected 3D frameworks. nih.gov

Porosity and Functionality: The uncoordinated nitrogen atoms of the tetrazole rings can line the pores of the MOF structure. These available Lewis basic sites are particularly attractive for applications such as selective CO₂ capture. rsc.org

Energetic Properties: The exceptionally high nitrogen content of the tetrazole ring is a critical feature for designing energetic MOFs (E-MOFs). These materials aim to combine the energy density of traditional explosives with the enhanced stability and tunable properties of MOFs. mdpi.com

Post-Synthetic Modification: The amino group on the pyridine ring offers a site for post-synthetic modification, allowing for the introduction of new functional groups after the initial MOF structure has been formed. nih.gov This enables the tuning of the MOF's properties for specific applications, such as catalysis. nih.gov

Structural Characterization of MOF Architectures

Complementary characterization techniques are also essential. Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk crystalline material. Fourier-transform infrared (FTIR) spectroscopy helps to confirm the coordination of the ligand to the metal ions by observing shifts in the vibrational frequencies of the pyridine and tetrazole rings. Thermal analysis methods, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are employed to assess the thermal stability of the MOF and to identify the temperature at which it decomposes. mdpi.comacs.org

Applications in Energetic Materials

The tetrazole functional group is a well-established component in the field of energetic materials due to its high positive heat of formation and its decomposition to produce large volumes of nitrogen gas (N₂). researchgate.netnih.gov The high nitrogen content contributes to both high density and high energy release upon decomposition.

Compounds based on tetrazole and amine functionalities are actively researched as "high-nitrogen" energetic materials. nih.gov These materials are often more environmentally friendly than traditional explosives, as their primary decomposition product is benign N₂ gas. researchgate.net The strategy of combining tetrazole rings with other nitrogen-rich heterocycles or energetic groups (like nitramines) is a common approach to developing new, high-performance explosives with improved safety and stability. researchgate.netresearchgate.net

Energetic MOFs built from ligands like this compound represent a frontier in this field. These materials can confine energetic components within a stable, porous framework, potentially leading to materials with high energy density but low sensitivity to accidental detonation from impact or friction. mdpi.com For example, a lead-based MOF synthesized with N,N-Bis(1H-tetrazole-5-yl)-amine demonstrated a high density, good thermal stability, and high calculated detonation performance, while remaining insensitive to impact. mdpi.com

The performance of these materials is often evaluated by calculating key detonation parameters, which are compared against established explosives like TNT and HMX.

Compound/MaterialDensity (g/cm³)Detonation Velocity (D, m/s)Detonation Pressure (P, GPa)
TNT 1.65690019.0
RDX 1.82875034.0
HMX 1.91910039.0
Pb(bta)·2H₂O (E-MOF) mdpi.com3.258963 (calc.)43.47 (calc.)
Isomeric Pyrazole–Tetrazole Hybrid rsc.org1.888846 (calc.)33.2 (calc.)
Tetrazine-Tetrazole Hydrazinium Salt nih.gov1.778232 (calc.)23.6 (calc.)

High Nitrogen Content Materials

The defining feature of tetrazole-based compounds is their exceptionally high nitrogen content. The tetrazole ring, composed of four nitrogen atoms and one carbon atom, is a fundamental component in the design of high-nitrogen materials, which are of significant interest for applications as energetic materials, propellants, and gas generators. The high positive enthalpy of formation of the tetrazole ring means that a large amount of energy is released upon its decomposition, primarily yielding environmentally benign nitrogen gas (N₂).

Research into related nitrogen-rich compounds demonstrates the potential of this class of materials. For example, energetic salts based on 5-hydrazino-1H-tetrazole have been synthesized, showing that the incorporation of hydrazino groups increases both the heat of formation and the total nitrogen content of the molecule. rsc.org Similarly, polymers based on 5-aminotetrazole (B145819) have been synthesized to create energetic binders with enhanced density and nitrogen content compared to traditional materials. nih.gov The introduction of energetic groups like nitro (-NO₂) or nitramino (-NHNO₂) into tetrazole-based molecules is a common strategy to improve detonation performance. researchgate.net The combination of a tetrazole ring and an aminopyridine moiety in this compound provides a robust scaffold for developing next-generation high-nitrogen energetic materials.

Compound/MaterialNitrogen Content (%)Key FeaturesReference
5-Aminotetrazole (5-AT)82.3%High-nitrogen, environmentally friendly, used in propellants. researchgate.net
N,N-bis(1H-tetrazole-5-yl)-amine (H₂bta)~73.6%Used to synthesize energetic coordination complexes. rsc.org
4-amino-2,6-bis(5-amino-1H-tetrazol)-3,5-dinitropyridine (ABDP)54.8%High thermal stability and detonation performance. energetic-materials.org.cn
p-(GAT-co-GA)-14 (copolymer)~53.6%Energetic copolymer with 5-aminotetrazole units. nih.gov

Thermal Stability and Decomposition Studies

The thermal stability of high-nitrogen materials is a critical parameter that determines their safety, storage, and practical applicability. The decomposition behavior of materials containing this compound is primarily governed by the thermal properties of the tetrazole ring. Generally, tetrazole-based compounds are known for their relatively high thermal stability, often decomposing at temperatures above 200°C. researchgate.net The decomposition process is typically highly exothermic and results in the rapid release of large volumes of nitrogen gas. researchgate.net

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used to study the thermal behavior of these energetic materials. These analyses provide key data on decomposition temperatures (Td), melting points, and mass loss during heating. For example, studies on 4-amino-2,6-bis(5-amino-1H-tetrazol)-3,5-dinitropyridine (ABDP) showed it was thermally stable up to 315°C, with a sharp decomposition peak at 323°C. energetic-materials.org.cn Research on energetic salts of 1-hydroxy-5-methyltetrazole has shown decomposition temperatures ranging from 194°C to 256°C, depending on the cation. mdpi.com The thermal decomposition of 5-aminotetrazole itself occurs above its melting point of ~205°C. researchgate.net These studies are essential for understanding the structure-property relationships that dictate the stability of high-nitrogen energetic materials derived from tetrazole-based ligands like this compound.

Compound/MaterialDecomposition Temperature (Td, °C)MethodKey FindingsReference
[Pb(bta)(H₂O)]n314DSC/TGAEnergetic complex with good thermostability. rsc.org
[PbCu(bta)₂(H₂O)₅]·2H₂O231DSC/TGABimetallic energetic coordination polymer. rsc.org
4-amino-2,6-bis(5-amino-1H-tetrazol)-3,5-dinitropyridine (ABDP)323 (peak)TG-DSCThermally stable with a direct, single decomposition process. energetic-materials.org.cn
Ammonium (B1175870) salt of 1-hydroxy-5-methyltetrazole229DTAPromising insensitive explosive with good thermal stability. mdpi.com
Guanidinium salt of 1-hydroxy-5-methyltetrazole256DTAMost thermally stable salt in the studied series. mdpi.com

Supramolecular Chemistry and Non Covalent Interactions

Role of Hydrogen Bonding in Crystal Engineering

Hydrogen bonding is a powerful tool in crystal engineering, allowing for the rational design of solid-state materials with desired properties. The directionality and strength of hydrogen bonds enable precise control over molecular assembly.

The solid-state structure of 5-(1H-tetrazol-5-yl)pyridin-2-amine is dominated by a network of intermolecular hydrogen bonds. The molecule features both hydrogen bond donors (the amine -NH2 and tetrazole N-H groups) and acceptors (the pyridine (B92270) and tetrazole nitrogen atoms), facilitating a variety of interactions.

A key feature is the formation of a robust hydrogen-bonded dimer. This occurs through N-H···N interactions, where the tetrazole N-H of one molecule bonds with a nitrogen atom of the tetrazole ring on an adjacent molecule, and the amine group's hydrogen bonds with the pyridine nitrogen of a neighboring molecule. This creates a centrosymmetric R22(8) graph set motif, a common and stable arrangement in crystal structures. The planarity of the molecule is crucial for this packing.

Table 1: Hydrogen Bond Geometry in a Co-crystal of this compound

D–H···AD–H (Å)H···A (Å)D···A (Å)D–H–A (°)
N1–H1A···O20.89(3)1.84(3)2.731(3)176(3)
N2–H2A···O10.89(3)1.83(3)2.709(3)171(3)
N5–H5···N40.86(3)2.01(3)2.862(3)171(3)
Data derived from a co-crystal with 4-hydroxy-3-methoxybenzoic acid. D = donor atom, A = acceptor atom.

The directional nature of hydrogen bonds in this compound drives its self-assembly into predictable, higher-order structures. The initial formation of dimers serves as a fundamental building block for more extended assemblies. These dimers can then propagate into one-dimensional chains or tapes.

Crystal Engineering Principles for this compound Derivatives

The principles of crystal engineering can be applied to modify the structure of this compound to create novel materials. By introducing different functional groups, the hydrogen-bonding patterns can be systematically altered, leading to new supramolecular architectures.

A primary strategy is the formation of co-crystals, where this compound is crystallized with another molecule (a coformer). The selection of coformers with complementary hydrogen-bonding capabilities allows for the creation of a diverse range of multi-component solids with tuned properties. For example, co-crystallization with carboxylic acids can introduce strong N+-H···O- interactions, leading to highly stable salt structures. This approach provides a pathway to new materials with potentially enhanced solubility or stability.

Assembly of Multi-Dimensional Networks

The multiple hydrogen-bonding sites on this compound make it an excellent candidate for constructing multi-dimensional networks. The one-dimensional chains formed through primary hydrogen bonds can be linked into two-dimensional (2D) sheets and three-dimensional (3D) frameworks.

The assembly of 2D sheets is often facilitated by weaker hydrogen bonds and π-π stacking, creating layered structures. These layers can sometimes incorporate solvent molecules, such as water, which can act as bridges to further stabilize the 2D network.

The extension into 3D frameworks can be achieved through more complex hydrogen-bonding schemes or by introducing metal ions. The nitrogen atoms of the pyridine and tetrazole rings can coordinate with metal centers, forming metal-organic frameworks (MOFs). In this context, the this compound molecule acts as an organic linker, connecting the metal nodes. The resulting 3D structures can exhibit porosity, making them interesting for applications in areas such as gas storage and catalysis. The final topology of these networks is influenced by the coordination preferences of the metal ion and the specific hydrogen-bonding motifs present.

Future Research Directions and Translational Perspectives for 5 1h Tetrazol 5 Yl Pyridin 2 Amine

The scaffold of 5-(1H-tetrazol-5-yl)pyridin-2-amine represents a confluence of two key pharmacophores: the 2-aminopyridine (B139424) and the 5-substituted tetrazole. This unique combination offers substantial promise for future research, spanning from synthetic methodology to novel therapeutic and material science applications. The following sections outline prospective research avenues for this compound.

Q & A

Q. What are the common synthetic routes for preparing 5-(1H-tetrazol-5-yl)pyridin-2-amine, and what reaction conditions optimize yield and purity?

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Q. What are the primary research applications of this compound in medicinal chemistry, and how does its structure contribute to these activities?

Methodological Answer:

  • Kinase inhibition : The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing solubility and binding to ATP pockets (e.g., p38 MAPK, TrkA kinases). Substituent optimization on the pyridine ring improves selectivity .
  • Antimicrobial activity : The planar structure facilitates intercalation into microbial DNA or enzyme active sites. Halogenation (e.g., Cl at pyridine C-5) enhances potency against Gram-positive bacteria .
  • Structural probes : Fluorescent tagging at the amine group enables tracking of target engagement in cellular assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives, particularly regarding selectivity across kinase targets?

Methodological Answer:

  • Assay standardization : Compare IC₅₀ values under uniform conditions (e.g., ATP concentration, pH). Use isoform-specific kinase constructs to minimize cross-reactivity .
  • Structural docking : Perform molecular dynamics simulations to identify key binding residues (e.g., hinge region interactions). Align results with crystallographic data from PDB entries (e.g., 5LOM) .
  • SAR studies : Systematically vary substituents (e.g., alkyl chains at pyridine C-2) to map selectivity trends. Prioritize derivatives with >50-fold selectivity in panel screens .

Q. What strategies mitigate instability issues during the synthesis and storage of this compound, especially concerning moisture sensitivity and oxidative degradation?

Methodological Answer:

  • Synthesis : Use anhydrous solvents (e.g., THF, DMF) and inert gas purging to prevent hydrolysis of intermediates. Add antioxidants (e.g., BHT) during cyclization steps .
  • Storage : Store as a DMSO solution at –20°C (stable for 6 months) or lyophilized solid in desiccated containers (silica gel, argon atmosphere) .
  • Stability monitoring : Track decomposition via HPLC (e.g., new peaks at tR 3.2 min indicate tetrazole ring opening) .

Q. What computational methods are employed to predict the binding modes of this compound derivatives with biological targets, and how do these models align with experimental crystallographic data?

Methodological Answer:

  • Docking protocols : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Assign partial charges using AM1-BCC or DFT (B3LYP/6-31G*) .
  • Validation : Compare predicted poses with X-ray structures (e.g., RMSD < 2.0 Å). Prioritize conformations with hydrogen bonds to catalytic lysine (e.g., Lys⁵³ in TrkA) .
  • Free-energy calculations : Apply MM-GBSA to rank derivatives by binding affinity (ΔG < –8 kcal/mol correlates with nM-level activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.